molecular formula C10H11N3O3 B14923733 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B14923733
M. Wt: 221.21 g/mol
InChI Key: PZMJJFPTQXQYCM-UHFFFAOYSA-N
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Description

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in glacial acetic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group and carboxylic acid functionality make it particularly versatile for various applications .

Biological Activity

2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. The pyrazolo[3,4-b]pyridine core structure is noted for its interactions with various biological targets, making it a subject of interest for drug development.

The molecular formula for this compound is C₁₀H₁₁N₃O₃, with a molecular weight of approximately 221.21 g/mol. The compound features a carboxylic acid group that enhances its reactivity and potential biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity. In vitro assays have demonstrated its ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by chronic inflammation.

2. Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter receptors. Initial findings suggest that it may act as a modulator of specific receptors involved in neuropharmacology. This could position it as a candidate for developing treatments for neurodegenerative diseases or mood disorders.

3. Antimicrobial Activity

Preliminary studies have shown that derivatives of pyrazolo[3,4-b]pyridines can possess antimicrobial properties. The structural similarities suggest that this compound may also exhibit activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of cytokine production
NeuropharmacologicalModulation of neurotransmitter receptors
AntimicrobialPotential activity against bacterial strains

Case Study: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of related compounds identified that the inhibition of NF-kB signaling pathways was a key mechanism through which these compounds exerted their effects. This pathway is critical in the regulation of immune responses and inflammation.

Case Study: Neuropharmacological Evaluation

In a recent evaluation involving animal models, the compound demonstrated significant effects on behavior indicative of anxiolytic and antidepressant activity. These results align with the hypothesis that the compound interacts with serotonin and dopamine receptors.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

6-oxo-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5(2)13-4-7-6(10(15)16)3-8(14)11-9(7)12-13/h3-5H,1-2H3,(H,15,16)(H,11,12,14)

InChI Key

PZMJJFPTQXQYCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=CC(=O)NC2=N1)C(=O)O

Origin of Product

United States

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